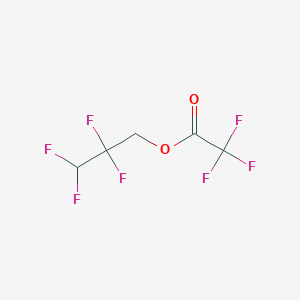

2,2,3,3-Tetrafluorpropyltrifluoracetet

Übersicht

Beschreibung

Cefoxitin sodium salt is a semi-synthetic, broad-spectrum antibiotic derived from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans . It is a second-generation cephalosporin used for intravenous administration to treat serious bacterial infections, including those of the urinary tract, blood, bones, joints, and lower respiratory tract .

Wissenschaftliche Forschungsanwendungen

Cefoxitin-Natriumsalz hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Cefoxitin-basierten Antibiotika eingesetzt.

5. Wirkmechanismus

Cefoxitin-Natriumsalz übt seine antibakterielle Wirkung durch Hemmung der bakteriellen Zellwandsynthese aus. Es bindet an Penicillin-bindende Proteine (PBPs), die sich auf der inneren Membran der bakteriellen Zellwand befinden, und verhindert die Quervernetzung von Peptidoglykanketten, die für die Festigkeit und Steifigkeit der Zellwand notwendig sind . Diese Hemmung führt zu Zelllyse und Tod der Bakterien .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cefoxitin-Natriumsalz wird durch eine Reihe chemischer Reaktionen aus Cephamycin C synthetisiert. . Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Natriumsalzes: Cephamycin C wird mit Natriumhydroxid umgesetzt, um das Natriumsalz zu bilden.

Methoxylierung: Das Natriumsalz wird dann unter kontrollierten Bedingungen mit Methanol an der 7-Alpha-Position methoxyliert.

Industrielle Produktionsmethoden: Die industrielle Produktion von Cefoxitin-Natriumsalz beinhaltet die großtechnische Fermentation von Streptomyces lactamdurans zur Produktion von Cephamycin C. Das Cephamycin C wird dann über den oben beschriebenen Syntheseweg chemisch modifiziert. Der Prozess wird für hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen und Reinigungsschritte streng kontrolliert werden .

Analyse Chemischer Reaktionen

Cefoxitin-Natriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser kann Cefoxitin-Natriumsalz zu Cephamycin C und anderen Abbauprodukten hydrolysieren.

Oxidation: Cefoxitin-Natriumsalz kann unter oxidativen Bedingungen zu Sulfoxiden und Sulfonen oxidiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser, saure oder basische Bedingungen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Verschiedene Nucleophile unter kontrollierten Temperatur- und pH-Bedingungen.

Hauptprodukte:

Hydrolyse: Cephamycin C und andere Abbauprodukte.

Oxidation: Sulfoxide und Sulfone.

Substitution: Derivate mit verschiedenen funktionellen Gruppen an der 7-Alpha-Position.

Wirkmechanismus

Cefoxitin sodium salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity . This inhibition leads to cell lysis and death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Cefoxitin-Natriumsalz ist unter den Cephalosporinen einzigartig aufgrund seiner hohen Stabilität gegenüber Beta-Lactamasen, die Enzyme sind, die von Bakterien produziert werden, um Antibiotika zu resistenzieren . Ähnliche Verbindungen umfassen:

Cefuroxim: Ein Cephalosporin der zweiten Generation mit einem breiteren Wirkungsspektrum gegen grampositive Bakterien.

Ceftriaxon: Ein Cephalosporin der dritten Generation mit verbesserter Aktivität gegen gramnegative Bakterien.

Cefoxitin-Natriumsalz zeichnet sich durch seine Resistenz gegenüber Beta-Lactamasen und seine Wirksamkeit sowohl gegen grampositive als auch gramnegative Bakterien aus .

Eigenschaften

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXXHRSQCJGYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380243 | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107551-72-4 | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2,3,3-Tetrafluoropropyl trifluoroacetate interact with lithium ions in a localized high-concentration electrolyte (LHCE) system, and what are the downstream effects on electrolyte properties?

A1: 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) exhibits a strong interaction with lithium ions (Li+) in LHCEs []. This strong interaction stems from the electron-withdrawing effect of the fluorine atoms in TFPTFA, which increases the partial positive charge on the carbonyl carbon, making it a favorable site for Li+ coordination. As a result, TFPTFA actively participates in the solvation of Li+, becoming part of the solvation cluster alongside the primary solvent. This inclusion of TFPTFA within the solvation cluster influences the overall properties of the electrolyte, particularly ionic conductivity. While the exact impact on conductivity is complex and dependent on diluent concentration, the study suggests that the presence of TFPTFA generally leads to lower ionic conductivity compared to electrolytes using diluents with weaker Li+ interactions, such as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFETFE) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)

![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)